![molecular formula C9H14ClNO4 B1374939 Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate CAS No. 1009368-28-8](/img/structure/B1374939.png)
Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate is a chemical compound with the molecular formula C9H14ClNO4. It is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a chlorocarbonyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form azetidine-1-carboxylic acid and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Anhydrous, room temperature to moderate heating.
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Azetidine-1-carboxylic acid: Formed by hydrolysis.
Applications De Recherche Scientifique
Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate involves its reactivity with nucleophiles, leading to the formation of amides or esters. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, when reacting with an amine, the compound forms an amide, which may act as an enzyme inhibitor or a ligand for biological receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-[(chlorocarbonyl)oxy]pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Tert-butyl 3-[(chlorocarbonyl)oxy]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azetidine ring.
Uniqueness
Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical properties and reactivity compared to compounds with larger ring systems. This uniqueness makes it valuable in the synthesis of specific target molecules and in applications where the azetidine ring’s properties are advantageous .
Propriétés
IUPAC Name |
tert-butyl 3-carbonochloridoyloxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO4/c1-9(2,3)15-8(13)11-4-6(5-11)14-7(10)12/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFUNKVMRLFUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009368-28-8 | |
| Record name | tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B1374860.png)
![4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374861.png)
![3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374862.png)
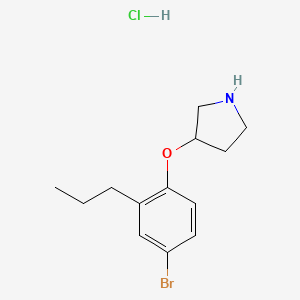
![3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1374867.png)
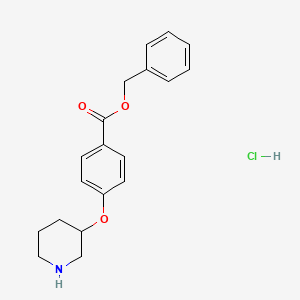
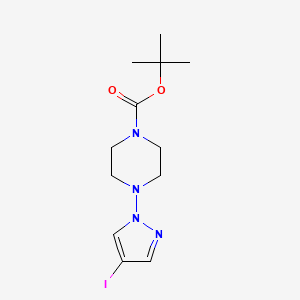
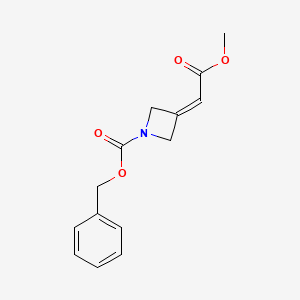
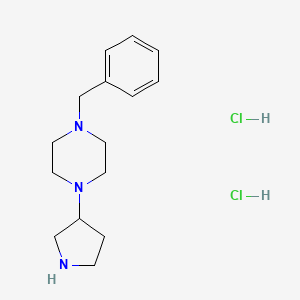

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1374875.png)
![(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1374877.png)

